Home > Products > Screening Compounds P134179 > 3-Fluoro-2-(piperazin-1-YL)benzonitrile
3-Fluoro-2-(piperazin-1-YL)benzonitrile - 1233026-65-7

3-Fluoro-2-(piperazin-1-YL)benzonitrile

Catalog Number: EVT-1458171
CAS Number: 1233026-65-7
Molecular Formula: C11H12FN3
Molecular Weight: 205.236
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

  • Compound Description: GNE-3500 is a potent and selective retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. [] It exhibited 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over 25 additional nuclear receptors in a cell assay panel. [] GNE-3500 demonstrated favorable RORc cellular potency, in vitro ADME properties, in vivo PK, and dose-dependent inhibition of IL-17 in a PK/PD model. []

5-Bromo-2-(((2-piperazin-1-yl)ethyl)imino)methyl)phenol

  • Compound Description: This compound serves as a ligand in the synthesis of three new zinc(II) complexes. [] These complexes, [ZnCl2L]·CH3OH, [ZnClL(NCS)]·2CH3OH·0.5H2O, and [ZnL(NCS)2]·CH3OH·H2O (L represents the zwitterionic form of the ligand), were found to exhibit significant antimicrobial activities. []

5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles

  • Compound Description: This series of benzoxazoles incorporates pharmaceutically advantageous piperazine and fluorine moieties. [] Some compounds within this series exhibit potential anticancer activity. [] Two intermediates in the synthesis of these compounds demonstrate selective cytotoxicity toward A-549 lung carcinoma cells over healthy HepaRG hepatocytes, indicating a selectivity window for anticancer compounds. []

[4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678)

  • Compound Description: RG1678 is a potent and selective GlyT1 inhibitor with beneficial effects in schizophrenic patients in a phase II clinical trial. [] It was developed through the optimization of the 2-alkoxy-5-methylsulfonebenzoylpiperazine class of GlyT1 inhibitors to improve hERG channel selectivity and brain penetration. []

Meta-/para-Alkoxyphenylcarbamic Esters Bearing 4-(4-Fluoro/2-methoxyphenyl)piperazin-1-yl fragment

  • Compound Description: This series of derivatives, containing meta-/para-alkoxyphenylcarbamoyloxy and 4-(4-fluorophenyl/2-methoxyphenyl)piperazin-1-yl moieties, was investigated for in vitro activity against Mycobacterium tuberculosis and other potential pathogenic Mycobacterium strains. [] The molecules demonstrated promising activity against M. tuberculosis and M. kansasii. []

2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives

  • Compound Description: These derivatives were discovered during chemical space exploration and structure-activity relationship (SAR) studies based on a previously identified HCV entry inhibitor, L0909. [] They exhibited higher in vitro anti-HCV activity at low nanomolar concentrations compared to L0909. [] Biological studies suggest that their high potency primarily stems from inhibiting the virus entry stage, potentially by targeting the HCV E1 protein. [] Pharmacokinetic studies indicate oral availability and long-lasting plasma concentrations in rats. []

2-(Piperazin-1-yl) quinoline-3-Carbaldehydes

  • Compound Description: This class of compounds serves as a key intermediate for synthesizing various 2-(piperazin-1-yl) quinoline derivatives through reactions such as acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions, reductive amination, Grignard reactions, and Kabachnik-Field’s reactions. []

5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole Derivatives

  • Compound Description: These novel benzimidazole derivatives were synthesized and evaluated as urease inhibitors. [] All compounds in this series demonstrated higher urease inhibition activity than the reference standards thiourea and hydroxyurea. [] They also exhibited low cytotoxicity in an MTT assay on the NIH-3T3 cell line. []

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

  • Compound Description: This compound is a derivative of Prottremin, a compound found to have antiparkinsonian activity in vivo. []

(4 R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

  • Compound Description: [18F]T-401 is a novel PET imaging agent designed for visualizing monoacylglycerol lipase (MAGL) in vivo. [] It exhibits reversible binding to MAGL, high uptake in MAGL-enriched brain regions, and favorable pharmacokinetic properties, enabling quantitative assessment of MAGL levels in both rodents and a macaque monkey. []

4-(3-methyl-5- (piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile Amide Derivatives

  • Compound Description: This novel series of amide derivatives was synthesized using N-boc piperazine and diketene as key starting materials. [] The compounds were characterized and evaluated for antimicrobial activities. []

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

  • Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper. [] It shows high selectivity for PARP1 over PARP2 and other PARP family members. [] It also displays good in vivo efficacy in a BRCA mutant HBCx-17 PDX model, favorable secondary pharmacology and physicochemical properties, and excellent pharmacokinetics in preclinical species. [] Notably, AZD5305 exhibits reduced effects on human bone marrow progenitor cells in vitro compared to other PARP inhibitors. []

[4-(4-Fluorobenzyl)piperazin-1-yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone (Compound 26)

  • Compound Description: Compound 26 is a competitive tyrosinase (TYR) inhibitor, significantly more potent than the reference compound kojic acid. [] It exhibits antimelanogenic effects on B16F10 cells without cytotoxicity. [] Docking analysis suggests a specific binding mode within the active site of both Agaricus bisporus TYR and modeled human TYR. []

1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea (Compound 1)

  • Compound Description: Compound 1 emerged from a computational study as a potential competitive inhibitor of RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2. [] It displayed favorable docking scores and binding free energies compared to remdesivir triphosphate and adenosine triphosphate, suggesting potential as an antiviral agent. [] Molecular dynamics simulations further supported its candidacy as an RdRp inhibitor. []

1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea (2)

  • Compound Description: This compound was synthesized starting from 2,3-bis(tetradecyloxy)propan-1-amine and characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, and ESI/MS analysis. []

(E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496)

  • Compound Description: AZD9496 is a potent and orally bioavailable selective estrogen receptor downregulator (SERD) and antagonist. [] Its development was aided by crystal structures of novel ligands bound to an ER construct, highlighting the importance of structure-based design. [] AZD9496 demonstrates high oral bioavailability across preclinical species and is currently in phase I clinical trials for treating advanced estrogen receptor-positive breast cancer. []

6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene (FMPD)

  • Compound Description: FMPD is a potential novel antipsychotic exhibiting high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors while having lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine. [] It demonstrated efficacy in preclinical models of schizophrenia and bipolar mania with a potentially lower risk of extrapyramidal symptoms, prolactin elevation, and weight gain compared to other antipsychotics. []

N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates

  • Compound Description: This series of compounds was synthesized from norfloxacin and evaluated for their antibacterial activity. [] They demonstrated moderate to significant minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. []

2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4Hpyrido[ 1,2-a]pyrimidin-4-one Derivatives

  • Compound Description: This series of sulfonamide and carboxamide derivatives was synthesized and evaluated for in vitro antimicrobial activity. [] Some derivatives exhibited potent inhibitory activity against Gram-positive and Gram-negative bacteria. []

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

  • Compound Description: JNJ-42226314 is a reversible, selective, and potent monoacylglycerol lipase (MAGL) inhibitor. [] It increases 2-arachidonoylglycerol levels, leading to CB1 receptor occupancy, and exhibits antinociceptive efficacy in rodent models of inflammatory and neuropathic pain. [] JNJ-42226314 represents a promising therapeutic approach for modulating endocannabinoid signaling in various CNS disorders. []

N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides

  • Compound Description: This series of benzothiazole–piperazine hybrids were designed as multifunctional ligands for Alzheimer's disease (AD). [] They exhibit cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition-enhancing properties. []

6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione and 6-fluoro-7-piperazin-1-yl-9-p-fluorophenyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione

  • Compound Description: These two compounds represent a novel class of 2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-diones synthesized via a novel route. [] Key steps include regioselective sulfinyl group displacement, mercapto derivative amination, and intramolecular nucleophilic displacement cyclization. []
  • Compound Description: This series of N-substituted derivatives was synthesized and evaluated for antibacterial activity. [, ] The compounds feature various substitutions on the phenyl and quinoline rings. [, ] They demonstrated comparable antibacterial activity to standard drugs, highlighting their potential as antibacterial agents. [, ]

3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives

  • Compound Description: These novel oxetanyl-quinoline derivatives were synthesized and screened for antimicrobial activity, including against Mycobacterium tuberculosis. [] Several derivatives showed excellent antimycobacterial activity, while others displayed good antibacterial and antifungal activities. [] Importantly, they were found to be non-toxic to Vero cells. [] In silico studies suggest their potential mode of action as ATP synthase inhibitors. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate (10f Phosphate)

  • Compound Description: 10f Phosphate is a novel teraryl oxazolidinone compound exhibiting potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). [] It demonstrated improved survival protection in MRSA-infected mice compared to linezolid and showed a favorable safety profile with high oral bioavailability and minimal hERG K(+) channel inhibition. []
  • Compound Description: This study reports the synthesis of Schiff base and thiazolidinone derivatives from 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone. [] These derivatives exhibited significant antibacterial and antifungal activity compared to standard drugs. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently under clinical evaluation for treating idiopathic pulmonary fibrosis. [] It effectively reduces plasma lysophosphatidic acid (LPA) levels and demonstrated efficacy in preclinical models of pulmonary fibrosis. [] GLPG1690 represents a promising therapeutic strategy for targeting the autotaxin/LPA axis in various diseases. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

  • Compound Description: K-604 is a potent and aqueous-soluble inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), an enzyme involved in cholesterol esterification. [] It displays high selectivity for ACAT-1 over ACAT-2 and exhibits good oral absorption. [] K-604 is a promising clinical candidate for treating diseases associated with ACAT-1 overexpression. []

[O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([11C]BAK4-51)

    • Compound Description: This entry describes a novel crystalline form of (3-cyano -1H- indol-7-yl) - [4- (4-fluoro-phenethyl) piperazin-1-yl] methanone hydrochloride. [] The specific details about this crystalline form are not provided in the abstract.
    • Compound Description: This entry describes novel crystalline forms of (3-cyano -1H- indol-7-yl) - [4- (4-fluoro-phenethyl) piperazin-1-yl] methanone phosphate. [] The specific details about these crystalline forms and their potential advantages are not provided in the abstract.
    Overview

    3-Fluoro-2-(piperazin-1-yl)benzonitrile is a chemical compound notable for its structure and potential applications in medicinal chemistry. It consists of a fluorobenzonitrile core substituted with a piperazine moiety, which enhances its biological activity. This compound is classified under the category of aromatic nitriles and piperazine derivatives, which are often utilized in pharmaceutical development.

    Source and Classification

    The compound can be synthesized from commercially available starting materials, primarily 3-fluorobenzonitrile and piperazine. Its classification falls into the realm of organic compounds, specifically aromatic compounds due to the presence of the benzene ring, and heterocyclic compounds because of the piperazine ring.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of 3-Fluoro-2-(piperazin-1-yl)benzonitrile typically involves nucleophilic substitution reactions. The general procedure includes:

    1. Starting Materials: The primary reactants are 3-fluorobenzonitrile and piperazine.
    2. Reaction Conditions: The reaction is conducted in an anhydrous environment using solvents such as dimethylformamide or tetrahydrofuran. A base like potassium carbonate is often employed to facilitate the nucleophilic attack by piperazine on the aromatic ring.
    3. Procedure: The mixture is heated to temperatures between 80°C and 100°C for several hours, with progress monitored via thin-layer chromatography.

    This method yields 3-Fluoro-2-(piperazin-1-yl)benzonitrile with good efficiency, allowing for further functionalization if necessary.

    Chemical Reactions Analysis

    Reactions and Technical Details

    3-Fluoro-2-(piperazin-1-yl)benzonitrile can undergo various chemical transformations:

    1. Oxidation: The piperazine moiety can be oxidized to form N-oxides or other derivatives.
    2. Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
    3. Substitution Reactions: The fluorine atom on the benzene ring can be replaced by nucleophiles under suitable conditions.

    Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

    Mechanism of Action

    Process and Data

    The mechanism of action for 3-Fluoro-2-(piperazin-1-yl)benzonitrile primarily involves its interaction with biological targets such as receptors or enzymes in the central nervous system. The piperazine component allows it to mimic neurotransmitters or other biologically active molecules, facilitating binding to specific sites.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a solid crystalline substance.
    • Melting Point: Specific melting point data may vary but generally falls within a moderate range typical for similar compounds.

    Chemical Properties

    • Solubility: Soluble in organic solvents like dimethylformamide but may have limited solubility in water.
    • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.

    Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used for characterization, confirming purity and structural integrity .

    Applications

    Scientific Uses

    3-Fluoro-2-(piperazin-1-yl)benzonitrile has several applications in scientific research:

    1. Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds targeting various diseases, particularly those affecting the central nervous system.
    2. Material Science: Its unique structural properties make it suitable for developing novel materials with specific electronic or optical characteristics.
    3. Biological Studies: The compound can function as a probe in biological assays to study receptor interactions and enzyme activities due to its ability to bind selectively to certain biological targets .

    Properties

    CAS Number

    1233026-65-7

    Product Name

    3-Fluoro-2-(piperazin-1-YL)benzonitrile

    IUPAC Name

    3-fluoro-2-piperazin-1-ylbenzonitrile

    Molecular Formula

    C11H12FN3

    Molecular Weight

    205.236

    InChI

    InChI=1S/C11H12FN3/c12-10-3-1-2-9(8-13)11(10)15-6-4-14-5-7-15/h1-3,14H,4-7H2

    InChI Key

    BSCQTNZKNNTAGP-UHFFFAOYSA-N

    SMILES

    C1CN(CCN1)C2=C(C=CC=C2F)C#N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.